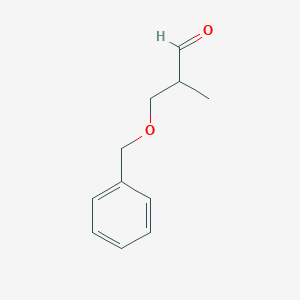

3-(Benzyloxy)-2-methylpropanal

描述

Significance as a Chiral Building Block in Advanced Organic Synthesis

The true value of 3-(Benzyloxy)-2-methylpropanal is most apparent in its chiral forms, (R)- and (S)-3-(benzyloxy)-2-methylpropanal. These enantiomers serve as crucial building blocks in asymmetric synthesis, allowing for the precise construction of stereochemically defined molecules. The presence of the chiral center adjacent to the aldehyde group influences the stereochemical outcome of reactions at the carbonyl carbon, making it a powerful tool for diastereoselective and enantioselective transformations.

Its application is prominent in the synthesis of complex natural products and biologically active molecules where specific stereochemistry is essential for function. For instance, (R)-3-(benzyloxy)-2-methylpropanal is a key fragment in the total synthesis of dictyostatin (B1249737), a potent microtubule-stabilizing anticancer agent. unimi.it It is also used as a model substrate in the development of new asymmetric methodologies, such as the catalytic asymmetric amination of α,α-dialkyl substituted aldehydes to produce chiral α-amino acids. rsc.orgrsc.org In these reactions, the stereocenter of the building block directs the formation of a new stereocenter with high selectivity.

The utility of this chiral aldehyde extends to diastereoselective addition reactions. When reacting with various nucleophiles, such as vinylzinc reagents or propargyl stannanes, it exhibits high levels of stereocontrol, leading predominantly to one diastereomer. nih.govresearchgate.net This predictability is critical in multistep syntheses where the stereochemical integrity of each intermediate must be maintained. For example, additions to (R)-3-(benzyloxy)-2-methylpropanal have been shown to proceed with high diastereoselectivity, favoring the anti-Felkin addition products. nih.gov

Table 1: Applications of Chiral this compound in Asymmetric Synthesis

| Target Molecule/Fragment | Reagent/Catalyst System | Stereochemical Outcome | Reference |

| α-Amino aldehyde derivative (for S1P1 agonist) | Dibenzyl azodicarboxylate / 3-(1-Naphthyl)-l-alanine catalyst | 74% enantiomeric excess (ee) | rsc.orgnih.gov |

| anti-Felkin addition product (Trisubstituted allylic alcohol) | (Z)-Trisubstituted vinylzinc reagent | >9:1 diastereomeric ratio (dr) | nih.gov |

| syn-Adduct (Propargyl alcohol derivative) | (S)- or (R)-Propargyl stannane | Major or exclusive syn product | researchgate.net |

| C19-C23 Aldehyde fragment of Dictyostatin | Dess-Martin periodinane (DMP) oxidation of the corresponding alcohol | Not specified | unimi.it |

Role as a Versatile Intermediate in Complex Molecule Construction

Beyond its role as a chiral director, this compound is a versatile intermediate due to the reactivity of its functional groups. The aldehyde moiety is a key site for carbon-carbon bond formation through reactions like aldol (B89426) additions, Wittig reactions, and additions of organometallic reagents. The benzyloxy group functions as a robust protecting group for a primary hydroxyl group, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation.

This dual functionality allows for its incorporation into complex synthetic sequences. For example, it was used to construct the C9-C14 fragment of okadaic acid, a complex marine polyether toxin. acs.org Its utility is also demonstrated in multicomponent coupling reactions to generate highly substituted allylic alcohols. nih.gov

Furthermore, this compound serves as a scaffold for the synthesis of derivatives with potential pharmacological applications. Research has shown that molecules derived from this aldehyde can exhibit significant biological activities, including cytotoxic effects against cancer cell lines and antileishmanial properties. This highlights its role not just as a synthetic tool but as a starting point for medicinal chemistry exploration. The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to a wider range of derivatives.

Table 2: Versatility of this compound in Synthetic Transformations

| Reaction Type | Reagent(s) | Product Type | Reference |

| Oxidation | Dess-Martin periodinane (DMP) | 3-(Benzyloxy)-2-methylpropanoic acid | unimi.it |

| Asymmetric Amination | Dibenzyl azodicarboxylate, chiral catalyst | α-Amino aldehyde derivative | rsc.orgrsc.org |

| Diastereoselective Addition | (Z)-Trisubstituted vinylzinc reagents | (Z)-Trisubstituted allylic alcohol | nih.gov |

| Diastereoselective Addition | Propargyl stannanes | Propargyl alcohol derivative | researchgate.net |

| Deprotection (of benzyl (B1604629) group) | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 3-Hydroxy-2-methylpropanal (B3052098) derivative | nih.gov |

Historical Context of its Development and Applications

The use of this compound is intrinsically linked to the broader evolution of modern organic synthesis in the latter half of the 20th century. Its emergence as a useful building block is not marked by a single discovery but rather by the development of key synthetic concepts and methodologies. The establishment of protecting group strategies, notably the use of the benzyl ether, was fundamental to employing multifunctional molecules like this in complex syntheses. orgsyn.org

The rise of asymmetric synthesis and the demand for enantiomerically pure compounds for pharmaceutical applications brought chiral building blocks to the forefront. Compounds like (R)- and (S)-3-(benzyloxy)-2-methylpropanal became valuable commodities. Their application can be seen in the context of major advances in synthetic chemistry, such as the total syntheses of complex natural products where control of stereochemistry is paramount. Its documented use as an intermediate in the synthesis of molecules like the epothilones and dictyostatin showcases its role in these landmark achievements. unimi.itlookchem.com

More recently, its use as a model substrate in the development of novel catalytic asymmetric reactions reflects its continuing importance. For instance, studies on proline-catalyzed α-amination reactions in the early 2000s used this compound to test the scope and efficiency of new catalysts. rsc.orgrsc.orgnih.gov This demonstrates a historical shift from its use simply as a fragment in a larger synthesis to a tool for methodological innovation, contributing to the ongoing expansion of the synthetic chemist's toolkit.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-phenylmethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUPRHVYEKOWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435244 | |

| Record name | 3-(Benzyloxy)-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73814-73-0, 79026-61-2 | |

| Record name | 3-(Benzyloxy)-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyloxy-2-methylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzyloxy 2 Methylpropanal

Racemic Synthesis Approaches

Racemic synthesis strategies for 3-(benzyloxy)-2-methylpropanal offer effective routes to the compound without the complexity of stereocontrol. These approaches typically begin with readily available, achiral starting materials.

Benzyl (B1604629) Ether Protection of Hydroxyl-Containing Propanal Derivatives

One major pathway to the target aldehyde involves the formation of a benzyl ether from a precursor containing a hydroxyl group. This can be achieved either through a multi-step protection-deprotection sequence or by direct benzylation.

In multi-step syntheses, protecting groups are essential for selectively modifying one functional group in the presence of others. A common strategy for preparing this compound involves the initial protection of a diol, such as 2-methyl-1,3-propanediol (B1210203), followed by a sequence of reactions. Silyl (B83357) ethers, like tert-butyldiphenylsilyl (TBDPS) ether, are often employed for this purpose due to their stability and selective removal. harvard.edu

The general sequence involves:

Monoprotection: A prochiral diol like 2-methyl-1,3-propanediol is selectively protected at one of its primary hydroxyl groups with a silylating agent (e.g., TBDPS-Cl) under anhydrous conditions, often at low temperatures (<0°C) to ensure selectivity. researchgate.net

Oxidation: The remaining free hydroxyl group is then oxidized to the aldehyde functionality.

Benzylation: The silyl protecting group is subsequently cleaved, and the revealed hydroxyl group is benzylated to form the final product.

Alternatively, a precursor like 3-hydroxy-2-methylpropanal (B3052098) can be used, where the hydroxyl group is first protected with a silyl ether. This is followed by other synthetic transformations, after which the silyl group is selectively removed and replaced with a benzyl group.

A more direct route involves the direct benzylation of 3-hydroxy-2-methylpropanal. This method follows the principles of the Williamson ether synthesis, where an alkoxide, generated by deprotonating the alcohol with a base, acts as a nucleophile and attacks an electrophilic benzyl halide. organic-chemistry.org

Common reagents and conditions for this direct benzylation are detailed below. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or a milder base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) are frequently used. The reaction is typically heated to facilitate the nucleophilic substitution. Lab-scale syntheses using this protocol can achieve yields between 70% and 85%.

| Reagent/Condition | Details |

| Starting Material | 3-Hydroxy-2-methylpropanal |

| Benzylating Agent | Benzyl bromide (BnBr) |

| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Temperature | 60–80°C |

| Typical Yield | 70–85% |

Table 1: Reaction conditions for the direct benzylation of 3-hydroxy-2-methylpropanal.

Oxidation of Corresponding Alcohol Precursors

An alternative and widely used synthetic strategy is the oxidation of the corresponding alcohol, 3-(benzyloxy)-2-methylpropan-1-ol (B1219414). This primary alcohol can be readily converted to the target aldehyde using various modern oxidation methods. The key challenge is to prevent over-oxidation to the corresponding carboxylic acid, 3-(benzyloxy)-2-methylpropanoic acid. masterorganicchemistry.com

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is particularly effective for converting primary alcohols to aldehydes with minimal over-oxidation. masterorganicchemistry.comlibretexts.orgresearchgate.net The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). PCC oxidizes primary alcohols by forming a chromate (B82759) ester intermediate, which then undergoes an elimination reaction to yield the aldehyde. libretexts.orgambeed.com The anhydrous conditions are important because the presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which can be further oxidized to a carboxylic acid. masterorganicchemistry.com

Activated dimethyl sulfoxide (B87167) (DMSO) oxidations provide a powerful, metal-free alternative for converting alcohols to aldehydes. The Swern oxidation is a prominent example, utilizing oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, followed by the addition of the alcohol and quenching with a hindered base like triethylamine (B128534). alfa-chemistry.comnottingham.ac.uk

A case study for the Swern oxidation of 3-(benzyloxy)-2-methylpropan-1-ol involves the following steps:

Oxalyl chloride is added to a solution of DMSO in THF at a very low temperature (e.g., -78°C).

The alcohol, 3-(benzyloxy)-2-methylpropan-1-ol, dissolved in THF, is then added dropwise to the activated DMSO mixture.

Finally, triethylamine is added to quench the reaction and facilitate the elimination step, which produces the aldehyde.

The Swern oxidation is known for its mild reaction conditions and high yields, often ranging from 80-85% for this specific transformation. It is particularly advantageous for substrates that are sensitive to acids.

| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | 0–25 | 65–75 |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | THF | -78 to 25 | 80–85 |

Table 2: Comparison of oxidation methods for the synthesis of this compound from 3-(Benzyloxy)-2-methylpropan-1-ol.

TEMPO-Mediated Oxidation Systems

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for the oxidation of alcohols is a well-established and efficient method. organic-chemistry.orgresearchgate.net This system operates under mild conditions and is highly selective for the oxidation of primary alcohols to aldehydes, often preventing over-oxidation to carboxylic acids. organic-chemistry.org The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion, which is the primary oxidant of the alcohol. A stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or iodosylbenzene, is required to regenerate the N-oxoammonium species. organic-chemistry.orgrsc.org

In the context of this compound synthesis, the alcohol precursor, 3-(Benzyloxy)-2-methylpropan-1-ol, is oxidized. The reaction is typically performed in a suitable solvent like dichloromethane (DCM) at room temperature. wordpress.com For instance, Swern oxidation, a related method using DMSO activated by oxalyl chloride, is a known route to produce (S)-3-(benzyloxy)-2-methylpropanal from the corresponding alcohol. wordpress.com While specific data for TEMPO-mediated oxidation of this exact substrate is part of broader studies, the general effectiveness of TEMPO systems on primary alcohols suggests its applicability. rsc.org The general mechanism involves the TEMPO radical being oxidized by a primary oxidant (like NaClO) to form the catalytic species that then oxidizes the alcohol. researchgate.net

Table 1: General Conditions for TEMPO-Mediated Alcohol Oxidation

| Parameter | Condition | Reference |

| Catalyst | TEMPO (catalytic amount) | organic-chemistry.org |

| Co-catalyst | Sodium bromide (NaBr) | researchgate.net |

| Primary Oxidant | Sodium hypochlorite (NaClO) | rsc.org |

| Solvent | Dichloromethane (DCM), Ethyl Acetate (B1210297) | organic-chemistry.org |

| pH | ~10 (for NaClO systems) | researchgate.netmdpi.com |

| Temperature | Room Temperature | organic-chemistry.orgresearchgate.net |

Biocatalytic Oxidation using Alcohol Dehydrogenases

Biocatalytic methods offer a green and highly selective alternative to traditional chemical oxidation. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones using nicotinamide (B372718) cofactors (NAD⁺ or NADP⁺) as a hydride acceptor. mdpi.comfrontiersin.org The use of ADHs can be highly chemo-, regio-, and enantioselective. mdpi.com

Research into the biocatalytic oxidation of 3-(Benzyloxy)-2-methylpropan-1-ol has yielded specific results. Variants of an alcohol dehydrogenase from Lactobacillus brevis have been shown to convert the alcohol to this compound with 60–70% conversion, utilizing NADP⁺ as the cofactor. Such systems require cofactor recycling for economic viability. mdpi.com

Conversely, not all ADHs are effective for this substrate. A study on a benzyl alcohol dehydrogenase (BaDH) from the bacterium Aromatoleum aromaticum EbN1 tested its activity on a range of alcohols. While it was effective on benzyl alcohol and various benzaldehydes, it showed negligible activity (0.01 U/mg) towards 3-(Benzyloxy)-2-methylpropan-1-ol, highlighting the high substrate specificity often encountered with enzymes. nih.gov

Table 2: Biocatalytic Oxidation of 3-(Benzyloxy)-2-methylpropan-1-ol

| Enzyme Source | Cofactor | Conversion/Activity | Reference |

| Lactobacillus brevis ADH variants | NADP⁺ | 60-70% | |

| Aromatoleum aromaticum EbN1 BaDH | NAD⁺/NADP⁺ | 0.01 U/mg (very low) | nih.gov |

Enantioselective and Stereoselective Synthesis Strategies

Creating stereochemically pure this compound is crucial for its use as a chiral building block in the synthesis of complex molecules. marquette.eduresearchgate.net Strategies to achieve this include chiral pool synthesis and asymmetric catalysis.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net

A prominent starting material for the synthesis of chiral this compound is methyl (S)-3-hydroxy-2-methylpropionate, often referred to as the Roche ester. researchgate.netethz.ch This compound provides the required C2-methyl stereocenter. The synthesis involves a sequence of standard transformations.

First, the primary hydroxyl group of the Roche ester is protected with a benzyl group. This is typically achieved via a Williamson ether synthesis, reacting the alcohol with benzyl bromide in the presence of a base like sodium hydride (NaH). orgsyn.org The resulting ester, methyl (S)-3-benzyloxy-2-methylpropanoate, can then be transformed into the target aldehyde. This is commonly done in a two-step process: reduction of the ester to the primary alcohol (3-(Benzyloxy)-2-methylpropan-1-ol) using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by a controlled oxidation (e.g., Swern or TEMPO-mediated oxidation) to the aldehyde. wordpress.com Alternatively, a partial reduction of the ester directly to the aldehyde can be achieved using a reagent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 3: Synthetic Sequence from Methyl (S)-3-hydroxy-2-methylpropionate

| Step | Reaction | Reagents | Product | Reference |

| 1 | Benzylation | Benzyl bromide, NaH | Methyl (S)-3-benzyloxy-2-methylpropanoate | orgsyn.org |

| 2a | Reduction | LiAlH₄ | (S)-3-(Benzyloxy)-2-methylpropan-1-ol | |

| 2b | Oxidation | DMSO, (COCl)₂ | (S)-3-(Benzyloxy)-2-methylpropanal | wordpress.com |

| Alt. 2 | Partial Reduction | DIBAL-H | (S)-3-(Benzyloxy)-2-methylpropanal |

Beyond the Roche ester, other pre-existing chiral molecules can serve as the foundation for synthesizing enantiopure this compound. The core principle remains the same: leveraging a molecule's inherent chirality to direct the synthesis. For example, chiral synthons derived from amino acids, carbohydrates, or other hydroxy acids could be chemically modified through a series of stereoconservative reactions to construct the target aldehyde. researchgate.net The aldehyde, once synthesized, is itself a valuable chiral scaffold for further reactions, such as aldol (B89426) condensations, to build more complex stereochemical arrays. marquette.edu

Asymmetric Organocatalysis

Asymmetric organocatalysis employs small, chiral organic molecules to catalyze enantioselective transformations. scienceopen.combeilstein-journals.org This approach avoids the use of metals and can provide high levels of stereocontrol. nih.gov For the synthesis of chiral this compound, a potential strategy is the asymmetric functionalization of an achiral aldehyde precursor.

One of the main activation modes in organocatalysis involves the formation of a nucleophilic enamine intermediate from an aldehyde and a chiral secondary amine catalyst (e.g., a proline derivative). nih.gov A hypothetical but mechanistically sound approach to this compound would be the asymmetric α-alkylation of propanal. In this scenario, propanal would react with a chiral amine catalyst to form a chiral enamine. This enamine would then nucleophilically attack an electrophilic benzylating agent, such as benzyloxymethyl bromide, to form the C-C bond at the α-position. The stereochemistry of the newly formed chiral center would be directed by the chiral catalyst. While specific examples for the synthesis of this compound using this exact method are not prominent in the literature, the asymmetric α-amination of a similar substrate, 3-(4-bromophenyl)-2-methylpropanal (B2845463), using a proline-derived catalyst demonstrates the feasibility of this type of transformation. mdpi.com

An in-depth analysis of the chemical compound this compound reveals sophisticated synthetic methodologies and a growing emphasis on sustainable industrial production. This article explores key synthetic routes, including proline-catalyzed asymmetric amination and asymmetric transition metal catalysis, while also delving into industrial-scale considerations that prioritize efficiency and green chemistry principles.

The synthesis of the chiral aldehyde this compound is a critical step in the production of various valuable organic molecules. Researchers have developed several stereoselective methods to obtain this compound with high purity.

Proline-Catalyzed Asymmetric Amination of Substituted Aldehydes

The asymmetric α-amination of aldehydes is a powerful tool for creating chiral quaternary centers. In the context of this compound, proline and its derivatives have been explored as organocatalysts.

Initial studies using L-proline as a catalyst for the reaction between this compound and dibenzyl azodicarboxylate (DBAD) showed moderate success, yielding the desired amino aldehyde but with low enantioselectivity (32% ee). rsc.orgresearchgate.net To enhance the stereochemical control, various catalysts were screened. It was discovered that 3-(1-naphthyl)-L-alanine significantly improved the enantiomeric excess. rsc.orgresearchgate.net

Further research has demonstrated that proline-derived tetrazole catalysts can also be effective in the asymmetric amination of α-substituted aldehydes, leading to the formation of the desired product in high yield and good enantioselectivity. psu.eduacs.org For instance, the α-amination of 3-(4-bromophenyl)-2-methylpropanal using a tetrazole catalyst derived from L-proline resulted in the corresponding amino aldehyde with 80% ee. psu.eduacs.org

| Aldehyde Substrate | Nitrogen Source | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| This compound | Dibenzyl azodicarboxylate | L-proline | 56 | 32 | rsc.orgresearchgate.net |

| This compound | Dibenzyl azodicarboxylate | 3-(1-naphthyl)-L-alanine | 81 | 69 | researchgate.net |

| 3-(4-Bromophenyl)-2-methylpropanal | Dibenzyl azodicarboxylate | L-proline-derived tetrazole | 95 | 80 | psu.eduacs.org |

Asymmetric Transition Metal Catalysis

Asymmetric transition metal catalysis offers another powerful strategy for the enantioselective synthesis of chiral molecules like this compound. nih.govsioc-journal.cn These methods often involve the use of a chiral ligand complexed with a transition metal to induce stereoselectivity in the reaction. nih.gov While direct examples for the synthesis of this compound are not extensively detailed in the provided results, the principles of this approach are widely applicable to the synthesis of chiral aldehydes. rsc.org

For example, transition metal-catalyzed reactions such as asymmetric hydrogenation, hydroformylation, or cross-coupling reactions can be envisioned for the synthesis of precursors to this compound or the direct formation of the aldehyde itself from a suitable prochiral substrate. The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and enantioselectivities. nih.govrsc.org The development of these catalytic systems is a key area of research in modern organic synthesis. sioc-journal.cn

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on efficiency, cost-effectiveness, and sustainability. bohrium.com

Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of chiral compounds. bohrium.comresearchgate.netnih.gov This technology offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. researchgate.netacs.org

For the synthesis of chiral aldehydes, continuous flow processes can significantly reduce reaction times and minimize the formation of byproducts. thieme-connect.com The use of immobilized catalysts in flow reactors further enhances the efficiency by allowing for easy separation and reuse of the catalyst. acs.org This approach has been successfully applied to various asymmetric reactions, demonstrating its potential for the large-scale production of compounds like this compound. researchgate.netnih.gov

| Parameter | Batch Reactor | Flow Reactor | Reference |

|---|---|---|---|

| Reaction Time | 12 hours | 2 hours | |

| Yield | 85% | 92% | |

| Byproduct Formation | 8-10% | ≤3% |

Catalyst Recycling and Green Chemistry Aspects

In line with the principles of green chemistry, the development of sustainable synthetic methods is a primary concern. encyclopedia.pubkallipos.gracs.org Catalyst recycling is a key aspect of this, as it reduces waste and lowers production costs. researchgate.netnih.govuu.nl In the synthesis of this compound, both homogeneous and heterogeneous catalysts are employed. While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging. uu.nl

Chemical Reactivity and Mechanistic Aspects of 3 Benzyloxy 2 Methylpropanal Transformations

Reactivity of the Aldehyde Moiety

The aldehyde group in 3-(Benzyloxy)-2-methylpropanal is a key center for a variety of chemical reactions. Its reactivity is influenced by both the steric and electronic effects of the adjacent methyl and benzyloxy groups.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. The benzyloxy group, being electron-donating, can stabilize an adjacent carbocation, thereby enhancing the electrophilicity of the aldehyde and facilitating nucleophilic additions. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide results in the formation of 3-(benzyloxy)-2-methyl-1-propanol.

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes like this compound is a subject of significant interest. Theoretical models, such as the Felkin-Anh model, are often used to predict the major diastereomer formed. These models consider the steric and electronic interactions between the incoming nucleophile and the substituents on the chiral center. escholarship.org

In a study involving the TiCl₄-promoted reaction of (S)-3-(benzyloxy)-2-methylpropanal with a chiral (E)-crotylsilane, the stereochemical outcome was influenced by chelation control. acs.org The bidentate Lewis acid TiCl₄ can chelate to both the carbonyl oxygen and the benzyloxy oxygen, creating a more rigid transition state and leading to a high degree of diastereoselectivity. acs.org This chelation-controlled pathway often leads to the formation of the syn adduct. acs.org

Conversely, when a bulky silyl (B83357) protecting group is used instead of the benzyl (B1604629) group, chelation is prevented. In such cases, the reaction proceeds through a non-chelated, Felkin-Anh-type transition state, resulting in the formation of the anti adduct. acs.org

| Reagent | Product | Key Feature |

| Methylmagnesium bromide | 3-(Benzyloxy)-2-methyl-1-propanol | Nucleophilic addition to the carbonyl. |

| Chiral (E)-crotylsilane / TiCl₄ | 5,6-syn-6,7-anti homoallylic alcohol | Chelation-controlled diastereoselective addition. acs.org |

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org For semistabilized ylides, the E/Z selectivity can be poor. wikipedia.org

The Schlosser modification of the Wittig reaction can be employed to obtain the (E)-alkene from unstabilized ylides. wikipedia.orgharvard.edu This involves the use of a strong base like phenyllithium (B1222949) at low temperatures to interconvert the initially formed erythro betaine (B1666868) intermediate to the more stable threo betaine, which then collapses to the (E)-alkene. wikipedia.orgharvard.edu

Recent advancements have led to the development of catalytic Wittig reactions, which can be applied to semi- and nonstabilized ylides. nih.gov These methods often involve "ylide tuning" by modifying the electronic properties of the phosphine (B1218219) ligand to facilitate the use of milder bases. nih.gov

| Reaction Type | Ylide Type | Predominant Product Stereochemistry |

| Standard Wittig | Unstabilized | (Z)-alkene wikipedia.orgorganic-chemistry.org |

| Standard Wittig | Stabilized | (E)-alkene wikipedia.orgorganic-chemistry.org |

| Schlosser Modification | Unstabilized | (E)-alkene wikipedia.orgharvard.edu |

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.netmagritek.com It involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound (the aldol adduct). masterorganicchemistry.comlibretexts.org Subsequent dehydration of the aldol adduct can lead to an α,β-unsaturated carbonyl compound, a process known as the aldol condensation. magritek.commasterorganicchemistry.comlibretexts.org

This compound can act as the electrophilic partner in aldol reactions. Due to the presence of an α-proton, it can also, in principle, form an enolate and act as the nucleophilic partner, though this is less common in crossed aldol reactions where a more reactive enolate source is typically used.

Titanium enolates are widely used in aldol reactions due to their ability to provide high levels of stereocontrol. organic-chemistry.orgnih.gov The stereochemical outcome of titanium-mediated aldol reactions can be influenced by the choice of titanium reagent, the solvent, and the presence of additives.

For example, the enolization of (S)-1-benzyloxy-2-methyl-3-pentanone with (i-PrO)TiCl₃/i-Pr₂NEt generates a highly reactive enolate that reacts with a broad range of aldehydes to afford 2,4-syn-4,5-syn aldol adducts with high diastereoselectivity. nih.gov In another study, the TiCl₄-mediated aldol reaction of (S)-2-benzyloxy-3-pentanone with various aldehydes was shown to be dramatically influenced by the addition of Lewis bases like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). organic-chemistry.org In the presence of these additives, the 2,4-syn-4,5-syn adducts were obtained with high diastereomeric ratios. organic-chemistry.org This effect is attributed to the coordination of the Lewis base to the titanium center, which alters the aggregation state of the enolate and the geometry of the transition state. organic-chemistry.org

Furthermore, substrate-controlled titanium-mediated aldol reactions of (S)-4-benzyloxy-3-methyl-2-butanone have been shown to provide good levels of 2,5-syn asymmetric induction when carried out in the presence of a second equivalent of TiCl₄. nih.gov

| Ketone Precursor | Titanium Reagent/Additive | Major Aldol Adduct Stereochemistry |

| (S)-1-benzyloxy-2-methyl-3-pentanone | (i-PrO)TiCl₃/i-Pr₂NEt | 2,4-syn-4,5-syn nih.gov |

| (S)-2-benzyloxy-3-pentanone | TiCl₄ / THF or DME | 2,4-syn-4,5-syn organic-chemistry.org |

| (S)-4-benzyloxy-3-methyl-2-butanone | TiCl₄ (2 equiv.) | 2,5-syn nih.gov |

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org While this compound itself is not a Michael acceptor, its enolate can act as a Michael donor.

In a broader sense, reactions involving the conjugate addition of nucleophiles to activated alkenes are central to many synthetic strategies. For instance, the Mukaiyama-Michael addition involves the conjugate addition of a silyl enol ether to an α,β-unsaturated ketone, mediated by a Lewis acid. msu.edu

While direct examples of this compound participating as a Michael donor are not prevalent in the provided search results, the principle of forming its enolate and reacting it with a Michael acceptor is a standard synthetic transformation. The stereochemical outcome of such reactions would be influenced by the geometry of the enolate and the reaction conditions.

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. buecher.de A [2+2] cycloaddition involves the combination of two two-π-electron components to form a four-membered ring. The Wittig reaction mechanism is sometimes described as involving a [2+2] cycloaddition of the ylide to the carbonyl group to form an oxaphosphetane intermediate. wikipedia.org

Another important class of cycloadditions is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. An example is the reaction of an azomethine imine with an alkene. open.ac.uk While a specific example involving this compound in a [2+2] or [3+2] cycloaddition was not found in the initial search, its aldehyde functionality could potentially act as a dipolarophile or be converted into a suitable diene or dienophile for other types of cycloadditions, such as the Diels-Alder reaction.

Transition-metal-catalyzed [2+2+2] cycloadditions are also a significant class of reactions for forming six-membered rings with high atom economy. nih.gov These reactions typically involve the cyclotrimerization of alkynes and/or alkenes.

Aldol Condensation Reactions

Reactivity and Role of the Benzyloxy Ether Functionality

The benzyloxy group in this compound is a critical determinant of the molecule's reactivity. It is not merely a passive substituent but actively influences reaction pathways, either by participating directly in reactions or by serving as a stable protecting group that allows for selective transformations elsewhere in the molecule.

While the benzyl ether is generally a stable functional group, the oxygen atom's lone pairs can play a significant role in certain transformations. In reactions involving the formation of a carbocation or an oxocarbenium ion at a nearby carbon, the benzyloxy group can participate through space. This long-range participation can stabilize reactive intermediates. For instance, in reactions analogous to glycosylations, a remote benzyloxy group has been shown to form a bridged oxonium ion intermediate. nih.gov This participation is crucial for controlling stereoselectivity in nucleophilic substitution reactions, effectively shielding one face of the molecule and directing the incoming nucleophile. nih.gov The formation of such a bicyclic oxonium ion intermediate relies on the electronic properties of other substituents; for example, the presence of an inductively electron-withdrawing group can destabilize a potential oxocarbenium ion, making the participation of the remote benzyloxy group more favorable. nih.gov Although direct substitution of the benzyloxy group itself requires harsh conditions, its intramolecular participation is a key mechanistic aspect of its reactivity. nih.gov

The benzyl ether functionality is one of the most widely used protecting groups for hydroxyl groups in multi-step organic synthesis due to its general stability across a wide range of reaction conditions. orgsyn.orgfujifilm.comorganic-chemistry.org It is resistant to many non-catalytic acidic and basic conditions, as well as to various oxidizing and reducing agents, allowing for extensive chemical modifications at other sites of the molecule. beilstein-journals.org

The utility of the benzyloxy group in this compound as a protected building block is well-documented in the synthesis of complex natural products. For example, (2S)-3-benzyloxy-2-methylpropanal served as a key starting material in the total synthesis of the ansa chain of Rifamycin S, a complex polyketide antibiotic. mdpi.com In this synthesis, the benzyloxy group remains intact through 26 steps, demonstrating its robustness. mdpi.com Similarly, in a strategy for the total synthesis of the potent anticancer agent (+)-discodermolide, a chiral aldehyde derived from a benzyl-protected hydroxypropionate is utilized, highlighting the importance of this protective group in constructing complex polypropionate structures. scribd.com The benzyl group can be removed under relatively mild conditions, typically through catalytic hydrogenation (e.g., using palladium on carbon and H₂), which cleaves the carbon-oxygen bond to yield the free alcohol and toluene. organic-chemistry.org

Stereochemical Outcomes and Control in Reactions

The stereochemistry of this compound, specifically the chiral center at C2 and the adjacent benzyloxy group, exerts profound control over the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl.

The reaction of chiral α-alkoxy aldehydes like this compound with chiral organosilane reagents is a powerful method for constructing polypropionate chains with high stereocontrol. In these "double-stereodifferentiating" reactions, both the chirality of the aldehyde and the chirality of the reagent influence the outcome. acs.org

Specifically, the TiCl₄-promoted crotylation of (S)-3-(benzyloxy)-2-methylpropanal with chiral (E)-crotylsilanes demonstrates excellent diastereoselectivity. The outcome is dependent on the absolute configuration of the chiral silane (B1218182) used. The reaction with an (R)-silane yields the 5,6-anti-6,7-anti homoallylic alcohol with high selectivity, while the corresponding (S)-silane gives the 5,6-syn-6,7-anti product. acs.org This high level of control is attributed to a chelation-controlled transition state, where the bidentate Lewis acid (TiCl₄) coordinates to both the aldehyde oxygen and the ether oxygen of the benzyloxy group. acs.org This chelation fixes the conformation of the aldehyde, allowing for a predictable facial attack by the nucleophile. acs.org

Table 1: Diastereoselective Crotylation of (S)-3-(benzyloxy)-2-methylpropanal with Chiral Silanes

| Aldehyde | Chiral Silane | Lewis Acid | Major Product Stereochemistry | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| (S)-3-(benzyloxy)-2-methylpropanal | (S)-Silane | TiCl₄ | 5,6-syn-6,7-anti | >10:1 |

| (S)-3-(benzyloxy)-2-methylpropanal | (R)-Silane | TiCl₄ | 5,6-anti-6,7-anti | 1:15 |

Data sourced from a study on double-stereodifferentiating crotylation reactions. acs.org

In nucleophilic additions to chiral aldehydes, the stereochemical outcome is often predicted by the Felkin-Anh model, which places the largest substituent on the α-carbon anti-periplanar to the incoming nucleophile to minimize steric hindrance. wikipedia.org However, when the α- or β-substituent has Lewis basic character, such as the oxygen in the benzyloxy group of this compound, this model can be overridden. wikipedia.orgnih.gov

In the presence of a chelating Lewis acid (e.g., TiCl₄, MgBr₂, AlMe₂Cl), the Lewis acid coordinates to both the aldehyde's carbonyl oxygen and the ether oxygen of the benzyloxy group. acs.orgdokumen.pub This forms a rigid, five-membered ring-like transition state that locks the conformation of the substrate. wikipedia.org The nucleophile is then forced to attack from the less hindered face of this chelated intermediate, leading to the "anti-Felkin" or "Cram-chelate" product. wikipedia.orgnih.gov

For (R)-3-(benzyloxy)-2-methylpropanal, vinylation reactions using vinylzinc reagents result in the anti-Felkin addition product with high diastereoselectivity (>9:1). nih.gov The choice of Lewis acid is critical; strongly chelating acids like TiCl₄ give high selectivity for the chelation-controlled product, whereas non-chelating Lewis acids like BF₃ result in the Felkin-Anh product. dokumen.pub This predictable control over diastereoselectivity makes this compound a valuable chiral building block in asymmetric synthesis. acs.orgnih.gov

Table 2: Effect of Lewis Acid on Diastereoselectivity in Additions to this compound

| Lewis Acid | Chelation Capacity | Predominant Product | anti:syn Ratio |

|---|---|---|---|

| BF₃ | Low | Felkin (syn) | 26:74 |

| SnCl₄ | Moderate | Mixed | 50:50 |

| TiCl₄ | High | Chelation (anti) | 97:3 |

| CH₃AlCl₂ | High | Chelation (anti) | 78:22 |

Data adapted from studies on Lewis acid-mediated aldol reactions. dokumen.pub

Kinetic Resolution in Derivativatization Reactions

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of racemic this compound, this technique allows for the selective transformation of one enantiomer, leaving the other unreacted and thus enabling their separation.

One prominent example is the asymmetric amination of racemic this compound with dibenzyl azodicarboxylate. rsc.orgresearchgate.net Research into this reaction has shown that the choice of chiral organocatalyst significantly influences both the yield and the enantioselectivity of the resulting α-aminoaldehyde. For instance, while L-proline provided the product in moderate yield, the enantiomeric excess (ee) was low. Screening of various catalysts revealed that those with larger aromatic systems, such as 3-(1-Naphthyl)-L-alanine, could improve the enantioselectivity, potentially due to π-π stacking interactions in the transition state that enhance stereodifferentiation. rsc.org

Below is a table summarizing the screening of different chiral catalysts for the asymmetric amination of this compound:

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| L-Proline (1a) | CH3CN | 56 | 32 |

| Tetrazole catalyst (1b) | CH3CN | 68 | 42 |

| 3-(1-Naphthyl)-L-alanine (1d) | CH3CN | 70 | 46 |

| 3-(1-Naphthyl)-L-alanine (1d) | THF | - | 69 |

| Data sourced from a study on asymmetric Machel α-amination. rsc.org |

Another significant application of kinetic resolution is observed in titanium-mediated aldol-type reactions. The TiCl₄-mediated addition of a silyl ketene (B1206846) acetal (B89532) to racemic this compound has been studied, demonstrating the principle of double asymmetric induction. msu.edu In this process, the reaction involving the (R)-enantiomer of the aldehyde (the matched pair) proceeds with complete selectivity, allowing for the establishment of three contiguous stereocenters. Conversely, the reaction with the (S)-enantiomer (the mismatched pair) is much slower, providing a basis for kinetic resolution. msu.edu

Substrate-Controlled Asymmetric Induction

When enantiomerically pure this compound is used as a starting material, its inherent chirality at the C2 position can effectively direct the stereochemical outcome of subsequent transformations. This phenomenon, known as substrate-controlled asymmetric induction, is fundamental to its use in the synthesis of complex molecules like polypropionates and natural products. mdpi.comsemanticscholar.org The stereocenter bearing a methyl group, adjacent to the aldehyde, in conjunction with the benzyloxy group at the β-position, creates a biased steric and electronic environment that influences the facial selectivity of nucleophilic attack on the carbonyl group.

A classic example is the chelation-controlled addition of nucleophiles, where a Lewis acid coordinates to both the carbonyl oxygen and the ether oxygen of the benzyloxy group. This coordination locks the substrate into a rigid, chair-like conformation, exposing one face of the aldehyde to nucleophilic attack. Vinylation reactions of (R)-3-(benzyloxy)-2-methylpropanal, for instance, proceed with high diastereoselectivity to yield the anti-Felkin addition product. nih.gov This high level of control is attributed to the formation of a chelated intermediate. nih.gov

Similarly, titanium-mediated aldol reactions involving β-benzyloxy ketones, which are structurally analogous to the aldehyde, demonstrate excellent 1,5-syn asymmetric induction. acs.org The stereochemical outcome is highly dependent on the formation of a chelated transition state, which effectively shields one of the prochiral faces of the aldehyde from the incoming nucleophile. The first total synthesis of Rifamycin S, a complex antibiotic, notably utilized (2S)-3-benzyloxy-2-methylpropanal as a chiral building block, relying on substrate-controlled induction over 26 steps to construct the target molecule. mdpi.comsemanticscholar.org

The table below illustrates the high diastereoselectivity achieved in reactions governed by the chiral center of this compound and its derivatives.

| Reaction | Substrate | Diastereomeric Ratio (dr) | Product Stereochemistry |

| Vinylation | (R)-3-(Benzyloxy)-2-methylpropanal | >9:1 | anti-Felkin |

| Aldol Reaction | (S)-4-Benzyloxy-3-methyl-2-butanone* | >95:5 | 2,5-syn |

| This substrate is a ketone analog, but the principle of chelation-controlled, substrate-directed induction is directly comparable. nih.govacs.org |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms, transition states, and the influence of reaction parameters is crucial for optimizing the synthetic utility of this compound.

The stereochemical outcomes of reactions involving this compound are rationalized through various transition state models. The Felkin-Anh model and, more specifically, the Cram-chelate model are frequently invoked to explain the observed diastereoselectivity. nih.gov In the presence of a Lewis acid like titanium tetrachloride (TiCl₄), a chelated transition state is often proposed. dokumen.pub

In this model, the Lewis acid coordinates simultaneously to the aldehyde's carbonyl oxygen and the ether oxygen of the C3 benzyloxy group. This forms a rigid six-membered ring structure. nih.gov This chelation forces the molecule into a conformation where the C2-methyl group occupies a pseudo-equatorial position to minimize steric strain. Consequently, the nucleophile preferentially attacks the aldehyde from the less sterically hindered face, leading to the observed high diastereoselectivity. nih.govdokumen.pub

For TiCl₄-mediated reactions, an octahedral, six-coordinate titanium complex has been proposed as the key transition-structure model based on mechanistic studies. msu.edu Density functional theory (DFT) calculations on similar aldol reactions have further elucidated these pathways, comparing the energies of chelated and non-chelated transition states to rationalize the selective formation of specific stereoisomers. acs.orgresearchgate.net The stability of these transition states is the determining factor for the reaction pathway and the resulting product stereochemistry.

The stoichiometry of the reagents, particularly the Lewis acid, can have a profound impact on the reaction mechanism and selectivity. In titanium-mediated aldol reactions of the related (S)-4-benzyloxy-3-methyl-2-butanone, it was found that the use of a second equivalent of TiCl₄ was necessary to achieve satisfactory levels of 2,5-syn asymmetric induction. acs.org This suggests that the additional Lewis acid may play a role in ensuring the complete formation of the rigid chelated intermediate or in activating the aldehyde component, thereby preventing background reactions that proceed through non-chelated, less selective pathways.

Conformational effects also play a critical role. The choice of protecting group on the C3-hydroxyl can influence whether a reaction proceeds via a chelated or non-chelated pathway. While a benzyloxy group readily participates in chelation with TiCl₄, a bulkier tert-butyldimethylsilyl (TBDMS) group does not, leading to different stereochemical outcomes. dokumen.pub In the asymmetric amination of racemic this compound, π-π interactions between the aromatic ring of the substrate and the naphthalene (B1677914) ring of the catalyst are believed to limit the conformational freedom of the intermediate, leading to improved stereo-differentiation. rsc.org Furthermore, allylic 1,3-strain is a recognized conformational effect that can dictate the preferred geometry in transition states, thereby controlling stereoselectivity in various transformations. researchgate.net

Applications of 3 Benzyloxy 2 Methylpropanal in Complex Molecular Synthesis

Total Synthesis of Natural Products

The structural framework of numerous natural products is built upon repeating propionate (B1217596) units. 3-(Benzyloxy)-2-methylpropanal, particularly in its enantiomerically pure forms, serves as a crucial starting material for elaborating these intricate polypropionate chains.

The synthesis of complex polypropionate natural products frequently relies on iterative aldol (B89426) reactions or other carbon-carbon bond-forming strategies where chiral aldehydes dictate the stereochemical outcome.

Tirandamycin C : In the synthesis of tirandamycins, a family of antibiotics characterized by a dienoyl tetramic acid moiety, derivatives of this compound are instrumental. For instance, the enantiomerically pure enal, a key intermediate for the synthesis of Tirandamycin B, is prepared from (S)-3-benzyloxy-2-methylpropanol. This precursor is readily obtained from the reduction of the parent aldehyde or can be oxidized to furnish it. The synthesis involves a highly regio- and stereoselective methylation of a γ,δ-epoxy acrylate (B77674) derived from the propanol (B110389) precursor. Furthermore, the total synthesis of (−)-Tirandamycin C, the postulated biosynthetic precursor of the family, employs a mismatched double asymmetric γ-stannylcrotylboration reaction on an aldehyde, highlighting the importance of such chiral synthons in accessing the required anti, anti-stereotriad. nih.gov

Soraphen A1a : While recent highly efficient total syntheses of the polyketide antifungal agent Soraphen A1a have utilized alternative starting materials, the core logic of its synthesis involves the assembly of a complex polypropionate backbone. researchgate.net The fundamental role of chiral C3 synthons like this compound in establishing the stereochemistry of such backbones is a central concept in polyketide synthesis.

Table 1: Synthesis of Polypropionate Fragments

| Target Molecule/Fragment | Starting Material | Key Transformation | Relevant Findings |

| Rifamycin S (Ansa Chain) | (2S)-3-Benzyloxy-2-methylpropanal | Multi-step elongation | The C19–C27 stereoheptad was obtained in 26 steps (5.2% yield). mdpi.com |

| Tirandamycin B (Key Enal) | (S)-3-Benzyloxy-2-methylpropanol | Selective methylation of a derived epoxy acrylate | Provides a stereocontrolled route to the polypropionate chain. |

| (-)-Tirandamycin C (Stereotriad) | Chiral aldehyde derived from homoallylic alcohol | Mismatched double asymmetric stannylcrotylboration | Achieved a high diastereomeric ratio (>15:1) for the key anti, anti-stereotriad. nih.gov |

The construction of macrolide antibiotics, characterized by a large lactone ring, often involves the coupling of several complex fragments. In the synthesis of Oleandolide, the aglycone of the antibiotic oleandomycin, this compound is a key precursor. In a notable example, the reaction of (S)-3-(benzyloxy)-2-methylpropanal with a chiral (E)-crotylsilane in the presence of titanium tetrachloride (TiCl4) serves as a powerful method for controlling stereochemistry. This Lewis acid-promoted reaction proceeds through a Cram chelate transition state, leading to the formation of homoallylic alcohols with excellent diastereoselectivity, which are crucial intermediates in the total synthesis of oleandolide.

Table 2: Key Reaction in Oleandolide Synthesis

| Aldehyde | Reagent | Lewis Acid | Major Product Stereochemistry | Diastereoselectivity |

| (S)-3-(Benzyloxy)-2-methylpropanal | (R)-Silane | TiCl4 | 5,6-anti-6,7-anti | Excellent |

| (S)-3-(Benzyloxy)-2-methylpropanal | (S)-Silane | TiCl4 | 5,6-syn-6,7-anti | Good |

Callystatin A is a potent cytotoxic polyketide isolated from a marine sponge. Its total synthesis is a significant challenge that relies on the stereocontrolled construction of its polypropionate backbone. Key strategies involve the use of stereoselective aldol reactions to assemble the required fragments. Chiral aldehydes such as this compound are ideal precursors for these reactions, providing the necessary stereochemical information to guide the formation of subsequent stereocenters. Although various routes have been developed, the fundamental approach of using chiral synthons in aldol condensations to build the all-syn configuration remains central to the synthesis of Callystatin A and its analogues. nih.gov

(-)-Hennoxazole A and (+)-Migrastatin : The synthesis of an intermediate used in the total synthesis of the antiviral marine natural product (-)-Hennoxazole A demonstrates the utility of (R)-3-(benzyloxy)-2-methylpropanal. nih.gov The vinylation of this chiral aldehyde proceeds with high diastereoselectivity (>9:1) favoring anti-Felkin addition. nih.gov This same intermediate is also a common structural fragment found in the antimetastatic agent (+)-Migrastatin, highlighting the role of this compound in unifying synthetic strategies towards different natural products. nih.gov A separate synthesis of the migrastatin (B49465) core begins with (S)-3-benzyloxy-1,2-propanediol, which is oxidized to the corresponding aldehyde before undergoing a Lewis acid-catalyzed cyclocondensation to form the core dihydropyrone structure.

(-)-Pironetin : The total synthesis of (-)-Pironetin, a potent immunosuppressant that targets tubulin, involves the construction of a polypropionate side chain with four contiguous stereocenters. Synthetic strategies often employ sequential acetate (B1210297) and acetal (B89532) aldol reactions to build this intricate array. The use of chiral precursors like this compound is fundamental to establishing the initial stereocenter, which then directs the stereochemical outcome of the subsequent additions.

(+)-Discodermolide : The potent immunosuppressant and antimitotic agent (+)-Discodermolide features a complex polyketide structure. Its synthesis has been a major focus in the synthetic community. A convergent strategy involves the assemblage of three key stereotriad subunits. The synthesis of these subunits often begins with silyl-protected versions of this compound. For example, the addition of nonracemic allenylstannane reagents to (S)-3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal is a key step that affords homopropargylic alcohol adducts with high yield and stereocontrol. These adducts are then elaborated into the complex fragments required for the final assembly of (+)-discodermolide. nih.gov

(±)-Invictolide : This component of the queen recognition pheromone of the fire ant Solenopsis invicta has been synthesized stereoselectively using (±)-3-(benzyloxy)-2-methylpropionaldehyde as a starting material. A key step in the synthesis is the titanium tetrachloride (TiCl4)-mediated Mukaiyama aldol reaction with a silyl (B83357) ketene (B1206846) thioacetal. This reaction proceeds with high diastereoselectivity to exclusively afford a thioester in 65% yield, which is then converted in several steps to a key diol intermediate, demonstrating an efficient route to the trisubstituted δ-lactone core of invictolide.

Synthesis of Chiral Pharmaceuticals and Analogues

Beyond natural products, this compound is a valuable precursor for the synthesis of purely synthetic, chiral pharmaceutical agents.

Synthesis of Chiral Serine Derivatives

A significant application of this compound is in the synthesis of chiral α-methylserine derivatives. These non-proteinogenic amino acids are important components in pharmacologically active molecules. Asymmetric amination of racemic this compound provides a direct route to these valuable compounds.

Research has focused on organocatalytic methods to achieve high enantioselectivity in the amination process. In one study, various chiral catalysts were screened for the asymmetric α-amination of this compound using dibenzyl azodicarboxylate (DBAD) as the nitrogen source. rsc.orgresearchgate.net The initial reaction using L-proline as a catalyst yielded the desired product but with low enantioselectivity (32% ee). rsc.orgresearchgate.net Subsequent screening identified 3-(1-Naphthyl)-L-alanine as a more effective catalyst, particularly when tetrahydrofuran (B95107) (THF) was used as the solvent, achieving an enantiomeric excess of 69%. rsc.orgresearchgate.net The resulting aminated aldehyde can be further processed, for instance, through reduction and cyclization, to yield stable oxazolidinones, which are precursors to the final serine derivatives. rsc.org One notable outcome was the synthesis of a chiral serine derivative with 74% ee, which could be enhanced to over 99% ee through recrystallization. rsc.org

Table 1: Catalyst and Solvent Screening for Asymmetric Amination of this compound rsc.org

| Entry | Catalyst (15 mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | L-proline (30 mol%) | THF | 56 | 32 |

| 2 | Tetrazole catalyst (1b) | CH₃CN | 68 | 42 |

| 3 | 3-(1-Naphthyl)-L-alanine (1d) | CH₃CN | 70 | 46 |

| 4 | 3-(1-Naphthyl)-L-alanine (1d) | THF | 81 | 69 |

| 5 | 3-(1-Naphthyl)-L-alanine (1d) | Dioxane | 75 | 65 |

| 6 | 3-(1-Naphthyl)-L-alanine (1d) | MTBE | 68 | 62 |

Reaction conditions involved the aldehyde, dibenzyl azodicarboxylate (DBAD), and the catalyst at room temperature, followed by reduction and cyclization.

Preparation of Functionalized Alcohols (e.g., Enantioenriched Allylic Alcohols)

The inherent chirality of this compound makes it an excellent substrate for diastereoselective reactions to produce highly functionalized and enantioenriched alcohols, particularly allylic alcohols. These structures are key intermediates in organic synthesis.

A one-pot, multicomponent coupling method has been developed for synthesizing (Z)-trisubstituted allylic alcohols with high levels of stereocontrol. nih.gov When (R)-3-(benzyloxy)-2-methylpropanal is used in this process, it undergoes a vinylation reaction that is highly diastereoselective. nih.gov The reaction proceeds via a chelation-controlled, anti-Felkin addition pathway, where the benzyloxy group directs the incoming nucleophile. nih.gov This strategy allows for the creation of a new stereocenter with a predictable configuration relative to the existing one. The resulting trisubstituted allylic alcohols were obtained in good yields and with high diastereoselectivity. nih.gov

Table 2: Diastereoselective Vinylation of (R)-3-(Benzyloxy)-2-methylpropanal nih.gov

| Entry | Vinylating Reagent System | Yield (%) | Diastereomeric Ratio (anti-Felkin:Felkin) |

|---|---|---|---|

| 1 | 1-Bromo-1-hexyne / Dibromoborane / Me₂Zn | 70 | >9:1 |

| 2 | 1-Bromo-1-hexyne / Dicyclohexylborane / Et₂Zn | 65 | >9:1 |

| 3 | 1-Bromo-3-(benzyloxy)propyne / Dibromoborane / Me₂Zn | 59 | >9:1 |

The reaction involves the in-situ formation of a (Z)-trisubstituted vinylzinc reagent which then adds to the aldehyde.

This methodology demonstrates how the stereochemical information encoded in this compound can be effectively transferred to create complex and valuable chiral allylic alcohols. nih.gov

Construction of Complex Organic Scaffolds

The utility of this compound extends to the assembly of elaborate molecular frameworks that form the basis of many natural products and other biologically active compounds.

The synthesis of molecules with multiple contiguous stereocenters is a formidable challenge in organic chemistry. pharmacy180.com this compound serves as a powerful chiral template to address this challenge. Reactions such as aldol additions or vinylations using this aldehyde inherently install a new stereocenter adjacent to the existing one, with the stereochemical outcome being directed by the substrate itself. nih.gov

A compelling example is its use in the total synthesis of the antibiotic Rifamycin S. semanticscholar.org A key intermediate for the construction of the complex ansa chain of this macrolide is a stereoheptad, a fragment containing seven stereocenters. semanticscholar.org The synthesis of this crucial piece was achieved starting from (2S)-3-benzyloxy-2-methylpropanal, which set the configuration of one of the initial stereocenters, guiding the stereoselective formation of the subsequent centers in a lengthy, 26-step sequence. semanticscholar.org This highlights the compound's role as a foundational building block for creating extended, stereochemically rich carbon chains.

Polyketides and polyethers are major classes of natural products known for their structural complexity and significant biological activities. semanticscholar.orgyork.ac.uk Polypropionates, a large subgroup of polyketides, are characterized by chains with alternating methyl and hydroxyl groups, presenting a significant synthetic challenge in controlling the relative stereochemistry. semanticscholar.orgresearchgate.net

This compound and its derivatives are established starting materials for these complex structures.

Polyketides: As mentioned, (2S)-3-benzyloxy-2-methylpropanal was the starting point for a key fragment of the polyketide antibiotic Rifamycin S. semanticscholar.org Its structure provides the correct stereochemistry for the propionate-derived units that make up the backbone of these molecules. semanticscholar.orgresearchgate.net

Polyethers: This building block has also been instrumental in the synthesis of polyether ionophore antibiotics. In the convergent synthesis of the spiroketal portion of Monensin, a landmark polyether, the stereochemistry of a key fragment was established by using (S)-(+)-3-(benzyloxy)-2-methylpropanol, the alcohol derived from the reduction of the parent aldehyde. york.ac.uk

The successful incorporation of this compound into the total synthesis of these complex natural products underscores its importance as a versatile and reliable chiral building block.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-3-(Benzyloxy)-2-methylpropanal |

| (S)-3-(Benzyloxy)-2-methylpropanal |

| (S)-(+)-3-(Benzyloxy)-2-methylpropanol |

| Chiral α-methylserine |

| Dibenzyl azodicarboxylate (DBAD) |

| L-proline |

| 3-(1-Naphthyl)-L-alanine |

| Tetrahydrofuran (THF) |

| (Z)-Trisubstituted allylic alcohols |

| 1-Bromo-1-hexyne |

| Dibromoborane |

| Dimethylzinc (Me₂Zn) |

| Dicyclohexylborane |

| Diethylzinc (Et₂Zn) |

| 1-Bromo-3-(benzyloxy)propyne |

| Rifamycin S |

Analytical and Spectroscopic Characterization in Academic Research

Purity Assessment Techniques

The chemical purity of 3-(Benzyloxy)-2-methylpropanal is a fundamental prerequisite for its use in stereoselective synthesis. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a primary technique for this purpose, offering high resolution and sensitivity for volatile and semi-volatile organic compounds.

While specific research detailing the GC-FID analysis of this compound is not extensively published in readily available literature, the general methodology is a standard practice in synthetic chemistry laboratories. The selection of an appropriate capillary column (e.g., a non-polar or medium-polarity column) and the optimization of the temperature program are crucial for achieving baseline separation of the target compound from any starting materials, byproducts, or residual solvents.

Table 1: Illustrative GC-FID Parameters for Purity Assessment of Aldehydes

| Parameter | Typical Value/Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial Temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| Injection Mode | Split (e.g., 50:1) |

| Detector | Flame Ionization Detector (FID) |

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

Stereochemical Purity and Enantiomeric Excess Determination

For a chiral molecule like this compound, understanding its stereochemical composition is as critical as its chemical purity. This involves determining the relative amounts of its enantiomers and, in cases where it is part of a mixture, its diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers to determine the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times.

The selection of the appropriate chiral column is a critical step in developing a successful separation method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including aldehydes. By passing a solution of the analyte through the column with a suitable mobile phase (a mixture of solvents like hexane (B92381) and isopropanol), the two enantiomers are resolved into distinct peaks in the resulting chromatogram. The ratio of the areas of these peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for the precise calculation of the enantiomeric excess.

While specific application notes detailing the chiral HPLC separation of this compound are not frequently reported, the principles of chiral chromatography are well-established. Method development would involve screening various chiral columns and mobile phase compositions to achieve optimal resolution.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Excess Determination

| Parameter | Typical Condition |

| Column | Chiralcel OD-H or Chiralpak AD-H (or equivalent) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Note: These conditions are illustrative and would need to be optimized for the specific enantiomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio

When this compound is used in reactions that generate a new stereocenter, the product can be a mixture of diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for determining the diastereomeric ratio (dr) of such mixtures.

Diastereomers have different physical and chemical properties, and this difference is reflected in their NMR spectra. Protons in different diastereomeric environments will experience slightly different magnetic fields, resulting in distinct chemical shifts. By integrating the signals corresponding to specific protons in each diastereomer, the ratio of the integrals provides a quantitative measure of the diastereomeric ratio.

For instance, in an aldol (B89426) reaction involving this compound, the protons adjacent to the newly formed hydroxyl group and the existing stereocenter in the resulting diastereomeric products would likely exhibit different chemical shifts and coupling constants. core.ac.uk Careful analysis of the ¹H NMR spectrum, often at a high field strength to achieve better signal dispersion, allows for the accurate determination of the relative abundance of each diastereomer. core.ac.uk

Table 3: Key ¹H NMR Signals for Potential Diastereomeric Analysis

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity | Utility in d.r. Determination |

| Aldehyde Proton (-CHO) | 9.5 - 9.8 | Doublet or Triplet | Potentially distinct for each diastereomer |

| Methine Proton (-CH-CHO) | 2.5 - 3.0 | Multiplet | Chemical shift and coupling constants can differ |

| Methylene Protons (-CH₂-O) | 3.4 - 3.7 | Multiplet | May show distinct signals for each diastereomer |

| Benzyl (B1604629) Protons (-O-CH₂-Ph) | 4.4 - 4.6 | Singlet or AB quartet | Can be sensitive to the overall molecular geometry |

Note: The exact chemical shifts and multiplicities will depend on the specific structure of the diastereomers formed.

Future Research Perspectives and Emerging Directions

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of highly efficient and sustainable synthetic routes to key chemical intermediates like 3-(Benzyloxy)-2-methylpropanal is a central theme in modern organic chemistry. Future research in this area is expected to focus on several key principles of green chemistry, including atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.

Current synthetic approaches often involve multiple steps with the potential for significant waste generation. The development of more convergent and streamlined synthetic pathways will be a priority. This could involve the use of one-pot reactions or tandem catalytic processes that minimize intermediate purification steps, thereby saving time, solvents, and energy.

Furthermore, a shift towards more environmentally benign reagents and solvents is anticipated. For instance, replacing traditional solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents could significantly reduce the environmental footprint of the synthesis. impactfactor.org The principles of green chemistry also advocate for the use of catalytic methods over stoichiometric reagents to minimize waste.

Table 1: Key Principles for Sustainable Synthesis of this compound

| Principle | Application in Synthesis of this compound |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Catalysis | Employing catalytic (as opposed to stoichiometric) reagents to increase efficiency and reduce waste. |

| Benign Solvents | Utilizing solvents that are non-toxic, biodegradable, and derived from renewable resources where possible. impactfactor.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

Future research will likely explore novel starting materials derived from biomass to improve the sustainability profile of this compound synthesis. The integration of biocatalysis, using enzymes to perform specific transformations, could also offer a highly efficient and environmentally friendly alternative to traditional chemical methods.

Innovative Catalytic Systems for Enhanced Stereoselectivity

The presence of a stereocenter at the C-2 position of this compound means that control of stereochemistry is paramount for its application in the synthesis of enantiomerically pure target molecules. The development of innovative catalytic systems to achieve high levels of stereoselectivity is a significant area of ongoing research.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, chiral primary amino acids have shown promise as catalysts. For instance, in the asymmetric amination of racemic this compound, (3-(1-naphthyl)-L-alanine) has been used as a catalyst to achieve moderate to good enantioselectivity. nih.govrsc.org The reaction, which uses dibenzyl azodicarboxylate as the nitrogen source, provides chiral serine derivatives. rsc.org While an initial enantiomeric excess (ee) of 74% was achieved, this could be enhanced to over 99% ee through recrystallization. rsc.org

Table 2: Catalytic Asymmetric Amination of this compound nih.govrsc.org

| Catalyst | Reagent | Solvent | Enantiomeric Excess (ee) |

| L-proline | Dibenzyl azodicarboxylate | - | 32% |

| Tetrazole catalyst | Dibenzyl azodicarboxylate | CH3CN | 42% |

| (3-(1-naphthyl)-L-alanine) | Di-p-chlorobenzyl azodicarboxylate | THF | 74% (up to >99% after recrystallization) |

Expansion of Applications in Novel Natural Product Syntheses

Chiral building blocks like this compound are invaluable in the total synthesis of complex natural products. uiowa.edursc.org While direct applications of this specific aldehyde are still emerging, the use of its close structural analog, 3-(benzyloxy)propanal (B121202), in the synthesis of several bioactive natural products highlights the potential of this class of compounds.

For example, 3-(benzyloxy)propanal has been utilized as a key building block in the total synthesis of Amphidinolide T1. nih.gov In this synthesis, an aldol (B89426) reaction between an ester-derived titanium enolate and 3-(benzyloxy)propanal was employed to construct a key fragment of the macrolide. nih.gov Similarly, the synthesis of Cryptophycin B, a potent antitumor agent, has also made use of 3-(benzyloxy)propanal in a titanium-mediated aldol reaction to generate a syn-aldol adduct with high diastereoselectivity. nih.gov

The additional methyl group in this compound offers a point of diversification for the synthesis of natural products containing this structural motif. Future research is expected to see the incorporation of this chiral aldehyde into the synthesis of a wider range of natural products, particularly polyketides and other compounds where stereocontrol at the α-position of a carbonyl group is crucial. The ability to introduce a methyl group with a defined stereochemistry opens up possibilities for the synthesis of analogs of known natural products, which can be used to probe structure-activity relationships and develop new therapeutic agents. rsc.org

Computational Chemistry Approaches for Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern organic synthesis, offering insights into reaction mechanisms and enabling the rational design of catalysts and synthetic routes. scispace.com For a molecule like this compound, computational approaches can be applied in several key areas to accelerate research and development.

One of the primary applications of computational chemistry is in the prediction of stereoselectivity. mdpi.comntnu.edu.tw By modeling the transition states of catalytic asymmetric reactions, researchers can understand the origins of enantioselectivity and rationally design catalysts that favor the formation of the desired stereoisomer. For instance, density functional theory (DFT) calculations can be used to model the interaction between a chiral catalyst and the substrates in the asymmetric amination of this compound, providing insights that could lead to the development of catalysts with improved performance.